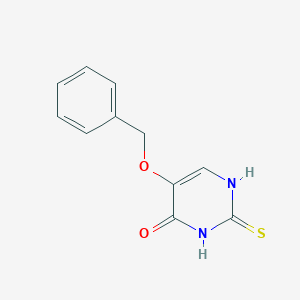
5-(Benzyloxy)-2-thiouracil
説明
5-(Benzyloxy)-2-thiouracil is a chemical compound that is part of the thiouracil family, which are known for their various biological activities. Although the provided papers do not directly discuss 5-(Benzyloxy)-2-thiouracil, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds is well-documented in the literature. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to thiouracils, has been developed and involves the creation of thiophene, selenophene, and tellurophene homologues . Similarly, 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones, which share a common thiouracil moiety, are synthesized from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes . These methods typically involve heating in solvents like DMF, dioxane, or acetonitrile in the presence of a base such as triethylamine.
Molecular Structure Analysis
The molecular structure of thiouracil derivatives can be complex and is often elucidated using X-ray structural analysis. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established using this technique . The related compounds mentioned in the papers have planar molecular structures and are packed in a herringbone arrangement, which could suggest similar structural characteristics for 5-(Benzyloxy)-2-thiouracil .
Chemical Reactions Analysis
The chemical reactions involving thiouracil derivatives can be quite diverse. The synthesis processes mentioned in the papers involve reactions with acetylenes and the use of bases, indicating that 5-(Benzyloxy)-2-thiouracil could also participate in similar reactions . Additionally, the preparation of nucleosides from related compounds suggests potential for 5-(Benzyloxy)-2-thiouracil to be used in nucleoside synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiouracil derivatives are often characterized by techniques such as cyclic voltammetry (CV) and UV-vis spectra. These methods have been used to elucidate the properties of benzo[1,2-b:4,5-b']dichalcogenophenes . While specific data on 5-(Benzyloxy)-2-thiouracil is not provided, it is reasonable to infer that similar techniques could be applied to determine its electrochemical and optical properties.
科学的研究の応用
Fluorinated Pyrimidines in Cancer Chemotherapy
Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been pivotal in the chemotherapy of various cancers, particularly those of the breast and gastrointestinal tract. These compounds undergo metabolic activation within cancerous cells, leading to the inhibition of nucleic acid synthesis and subsequent cell death. The clinical utility of 5-FU and its derivatives in palliative care for advanced cancer has been well-established, underlining the significance of fluorinated pyrimidines in oncology (Heidelberger & Ansfield, 1963).
Mechanistic Insights and Pharmacological Developments
Research on the cellular pharmacology of fluorinated pyrimidines has evolved, enhancing our understanding of their mechanism of action and facilitating the development of novel therapeutic strategies. This includes the combination of 5-FU with modulatory agents to improve its efficacy and reduce toxicity, as well as its integration into combination therapies with other anticancer agents (Grem, 2000).
Antifungal Applications
Flucytosine, a related compound, showcases the versatility of fluorinated pyrimidines beyond anticancer applications. It acts as a prodrug, converting into 5-FU within fungal cells and inhibiting RNA and DNA synthesis. This mechanism highlights the potential of fluorinated pyrimidines in treating systemic mycoses in combination with other antifungal agents, despite the risk of resistance development in monotherapy (Vermes, Guchelaar, & Dankert, 2000).
Novel Synthetic Approaches and Applications
Advancements in fluorine chemistry have contributed significantly to the tailored use of fluorinated pyrimidines in cancer treatment. New insights into their interaction with nucleic acids and inhibitory effects on various enzymes offer promising avenues for more precise cancer therapeutics. The development of polymeric fluorinated pyrimidines for personalized medicine further exemplifies the ongoing innovation in this field (Gmeiner, 2020).
Safety And Hazards
This involves identifying any potential risks associated with handling or exposure to the compound. It includes toxicity information, handling precautions, and disposal methods.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements to the synthesis process, or new reactions that could be explored.
Please note that the availability of this information depends on the extent to which the compound has been studied. For lesser-known compounds, some or all of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help find more information about it.
特性
IUPAC Name |
5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJYTCCZTNWCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369494 | |
| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-thiouracil | |
CAS RN |
63204-39-7 | |
| Record name | NSC95992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



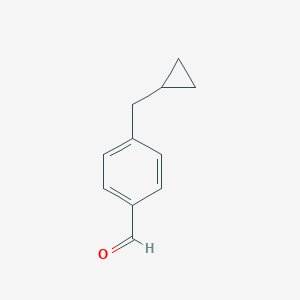
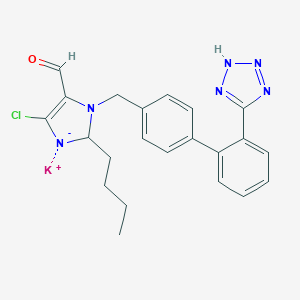
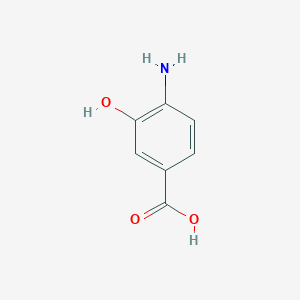
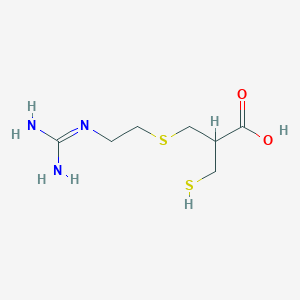
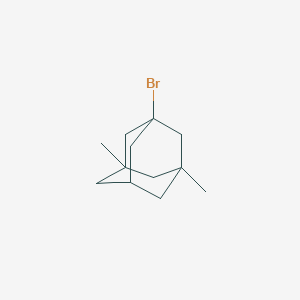
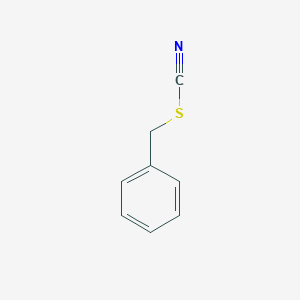
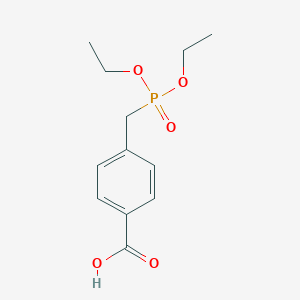
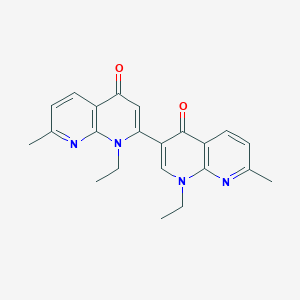
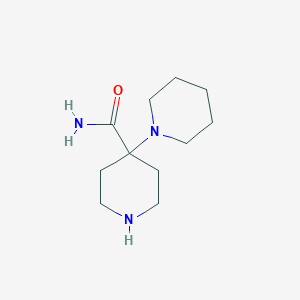
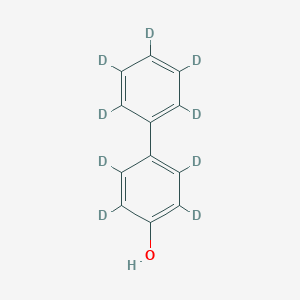
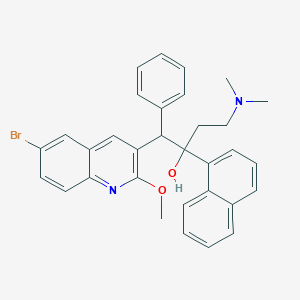
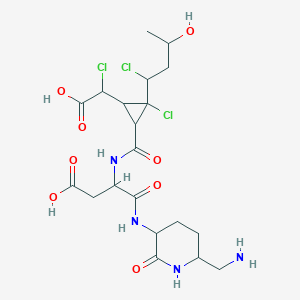
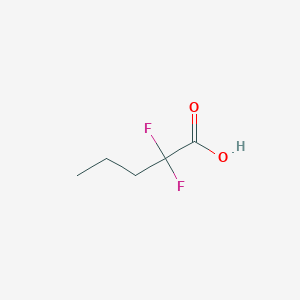
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)